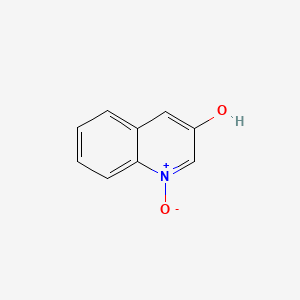

3-Hydroxyquinoline N-oxide

Descripción general

Descripción

3-Hydroxyquinoline N-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxyquinoline N-oxide can be synthesized from ketones having a 2-nitrophenyl group at the α-position relative to the carbonyl group. The substrates are prepared via a nucleophilic aromatic substitution reaction or a Sonogashira coupling. Treatment with sodium tert-butoxide in dimethyl sulfoxide produces the corresponding quinoline N-oxides .

Another method involves the oxidation of 3,4-dihydroquinoline with oxygen. The general procedure includes extracting the compound with dichloromethane, washing with a saturated aqueous solution of sodium bicarbonate, and drying over magnesium sulfate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.

Análisis De Reacciones Químicas

Deoxygenation Reactions

The N-oxide group undergoes catalytic deoxygenation to yield 3-hydroxyquinoline. Two methods are prominent:

-

Iodide-catalyzed reduction : Using iodide and formic acid, the N-oxide is reduced with >90% efficiency under mild conditions .

-

Fe(II)-tiron complex reduction : This method involves a rate-limiting electron transfer step, as evidenced by kinetic isotope effects (KIE<sub>N</sub> = 1.022) .

Key Data :

C–H Functionalization

3-Hydroxyquinoline N-oxide participates in regioselective C–H arylation. A Design of Experiments (DoE) approach optimizes conditions :

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Quinoline N-oxide | 1.0–3.0 equiv | 2.0 equiv | High |

| Temperature | 0–40°C | 40°C | Moderate |

| Ascorbic acid | 1–20 mol% | Not required | Negligible |

Notably, ascorbic acid does not influence yields, simplifying protocols .

Skeletal Editing via Sulfoxide-Mediated Reactions

The N-oxide group can be replaced with a carbon atom using sulfoxides under basic conditions :

| Entry | Base | Sulfoxide | Yield |

|---|---|---|---|

| 11 | NaHMDS | PhSOCH₃ | 71% |

| 12 | KHMDS | PhSOCH₃ | 73% |

| 15 | LiHMDS | PhSOCH₃ | 50% |

This reaction proceeds via nitrite elimination and sulfinyl carbanion intermediates .

Oxidation Pathways and Byproduct Formation

Competing oxidation pathways yield quinoline derivatives. Under aerobic conditions, benzylic hydrogen abstraction dominates, forming quinoline (5 ) as a major byproduct . Mechanistic studies suggest:

-

Pathway A : Radical oxidation → 3-hydroxyquinoline N-oxide.

-

Pathway B : Allylic oxidation → Quinoline.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 3-hydroxyquinoline N-oxide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of specific signaling pathways.

Case Study:

A study demonstrated that derivatives of this compound showed enhanced activity against multidrug-resistant (MDR) cancer cells compared to their non-modified counterparts. This suggests that structural modifications can improve therapeutic efficacy against challenging cancer types .

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. The compound displays significant activity against a range of bacterial pathogens, including those responsible for nosocomial infections.

Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values for various bacterial strains, indicating the effectiveness of this compound as an antibacterial agent.

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study:

In a model of Alzheimer's disease, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls .

Synthesis and Chemical Properties

The synthesis of this compound typically involves oxidation reactions starting from quinoline derivatives. Various methods have been developed to achieve high yields and purity suitable for pharmaceutical applications.

Synthesis Method:

A common method involves the oxidation of 3-hydroxyquinoline using oxidizing agents such as hydrogen peroxide or lead tetraacetate .

Mecanismo De Acción

The mechanism of action of 3-Hydroxyquinoline N-oxide involves its interaction with various molecular targets and pathways. It can inhibit bacterial growth by interfering with essential bacterial enzymes and processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar applications in chemistry and biology.

2-Heptyl-4-hydroxyquinoline N-oxide: Known for its antibacterial properties and mechanism of action.

Uniqueness

3-Hydroxyquinoline N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound for research and industrial applications .

Actividad Biológica

3-Hydroxyquinoline N-oxide (HQNO) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of HQNO, highlighting its antimicrobial, anticancer, and other pharmacological properties supported by various research findings.

Chemical Structure and Properties

This compound is derived from quinoline, where the hydroxyl group is positioned at the 3rd carbon of the quinoline ring, and an N-oxide functional group is attached to the nitrogen atom. This structure contributes to its unique reactivity and biological properties.

1. Antimicrobial Activity

HQNO has demonstrated potent antimicrobial properties against various bacterial strains. Research indicates that it inhibits the growth of Gram-positive bacteria more effectively than Gram-negative strains. For instance, studies have shown that HQNO exhibits significant inhibition zones against Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Bacillus subtilis | 23 |

| Klebsiella pneumoniae | 25 |

2. Anticancer Activity

Recent studies have explored the anticancer potential of HQNO derivatives. For example, compounds derived from HQNO have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer). The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Case Study:

A derivative of HQNO exhibited an IC50 value of 20 nM against MCF-7 cells, indicating strong anticancer activity compared to standard chemotherapy agents .

3. Quorum Sensing Inhibition

HQNO plays a role in quorum sensing among bacteria, particularly in Pseudomonas aeruginosa. It acts as a signaling molecule that influences bacterial communication and virulence. The compound's ability to modulate quorum sensing pathways suggests potential applications in managing bacterial infections by disrupting these communication networks .

Metabolism and Toxicity

The metabolism of HQNO involves its conversion into various conjugated forms, primarily glucuronides and sulfates, which are excreted through urine. Studies indicate that less than 5% of administered HQNO is excreted unchanged, highlighting its extensive metabolic processing . Toxicity studies have shown that high doses can lead to liver tumors in animal models, necessitating caution in therapeutic applications .

Propiedades

IUPAC Name |

1-oxidoquinolin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOCAKHNPIOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344232 | |

| Record name | 3-Hydroxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59953-98-9 | |

| Record name | 3-Hydroxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.